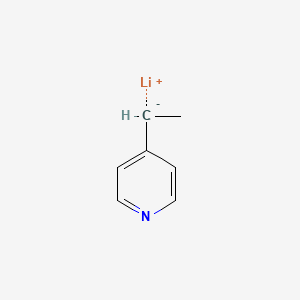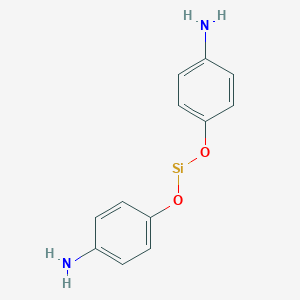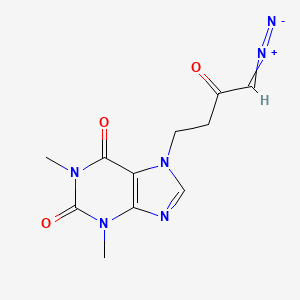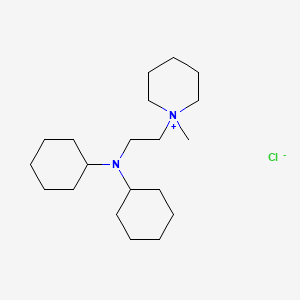
lithium;4-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-ethylpyridine is an organolithium compound that combines lithium with 4-ethylpyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;4-ethylpyridine can be synthesized through the reaction of 4-ethylpyridine with an organolithium reagent such as butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often involve low temperatures to control the reactivity of the organolithium reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors that can handle organolithium reagents safely. The process would likely include steps to ensure the purity of the final product, such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;4-ethylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The lithium atom in the compound can be substituted by other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various alkylated pyridine derivatives .
Aplicaciones Científicas De Investigación
Lithium;4-ethylpyridine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating new materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its potential use in drug development.
Mecanismo De Acción
The mechanism of action of lithium;4-ethylpyridine involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, such as nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants involved .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium;2-ethylpyridine
- Lithium;4-methylpyridine
- Lithium;4-benzylpyridine
Uniqueness
Lithium;4-ethylpyridine is unique due to the presence of the ethyl group at the 4-position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and can lead to different reaction pathways and products .
Propiedades
Número CAS |
60900-49-4 |
|---|---|
Fórmula molecular |
C7H8LiN |
Peso molecular |
113.1 g/mol |
Nombre IUPAC |
lithium;4-ethylpyridine |
InChI |
InChI=1S/C7H8N.Li/c1-2-7-3-5-8-6-4-7;/h2-6H,1H3;/q-1;+1 |
Clave InChI |
XHXAESXTTPYGFC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[CH-]C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![2,2'-[(1-Hydroxybutan-2-yl)azanediyl]diacetic acid](/img/structure/B14621533.png)





![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)



